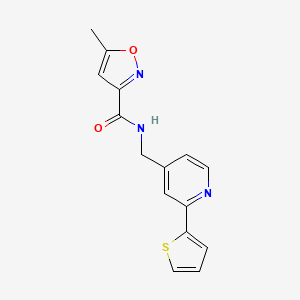

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

説明

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core linked via a carboxamide group to a pyridin-4-ylmethyl substituent, which is further substituted with a thiophen-2-yl moiety. The isoxazole ring (a five-membered aromatic ring with two oxygen and one nitrogen atom) is substituted with a methyl group at position 5, while the carboxamide at position 3 bridges to the pyridine-thiophene hybrid structure. The thiophene and pyridine groups may enhance binding affinity through π-π stacking or hydrogen bonding, while the methyl group on the isoxazole could influence metabolic stability .

特性

IUPAC Name |

5-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIRAFHSJUAQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Thiophene Ring Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridine derivative.

Pyridine Ring Functionalization: The pyridine ring is functionalized with a methyl group and then coupled with the isoxazole derivative using a palladium-catalyzed cross-coupling reaction.

Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the isoxazole with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening and formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

作用機序

The mechanism of action of 5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structure : Differs in the carboxamide position (isoxazole-4-carboxamide vs. 3-carboxamide) and substituents (1,3-thiazol-2-yl vs. pyridine-thiophene).

- Key Differences: The thiazole ring introduces an additional nitrogen atom, increasing polarity. Crystallographic data from Acta Crystallographica Section E highlights a planar isoxazole-thiazole system, favoring rigid interactions with targets .

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide

- Structure : Features a nitro group on the thiazole and a phenyl substituent on the isoxazole.

- Key Differences : The nitro group enhances electron-withdrawing effects, which may influence reactivity or metabolic stability. The phenyl group at isoxazole-3 could improve π-π stacking but reduce solubility compared to the target compound’s pyridine-thiophene moiety. Database entries (e.g., CHEMBL1562819) suggest this compound has been screened for antimicrobial activity .

Fused Benzoimidazotriazole Derivatives

- Structure : Compounds from , such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, contain complex fused rings.

- However, the shared thiophene substituent may indicate overlapping target affinities (e.g., kinase inhibition) .

Comparative Analysis of Properties

Table 1: Structural and Hypothetical Physicochemical Properties

Notes:

生物活性

5-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound notable for its unique structural features, which include an isoxazole ring, a thiophene moiety, and a pyridine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: CHNOS

Molecular Weight: 314.36 g/mol

Biological Activity Overview

Recent studies have explored the biological activity of this compound across various applications:

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may have comparable efficacy.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Isoxazole Derivative A | E. coli | 32 µg/mL |

| Isoxazole Derivative B | S. aureus | 16 µg/mL |

Antiviral Activity

The compound's potential as an antiviral agent has also been investigated. Studies show that isoxazole derivatives can inhibit viral replication by interacting with specific viral proteins or enzymes.

Anticancer Properties

The anticancer activity of related compounds has been documented, with mechanisms often involving the induction of apoptosis in cancer cells. The following table summarizes findings from recent research:

| Compound | Cancer Cell Line | IC | Mechanism of Action |

|---|---|---|---|

| Compound X | HeLa | 15 µM | Apoptosis induction |

| Compound Y | MCF7 | 20 µM | Cell cycle arrest |

The biological activity of this compound likely involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in various biological pathways.

- Receptor Modulation: Interaction with specific receptors can lead to altered cellular responses.

- DNA Interaction: Some isoxazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Case Study on Antiviral Efficacy: A study demonstrated that a similar isoxazole derivative significantly reduced viral load in infected cell cultures, indicating potential for further development as an antiviral agent.

- Cancer Treatment Application: Research involving a related compound showed promising results in reducing tumor size in animal models, suggesting that further exploration of this class of compounds could lead to effective cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。